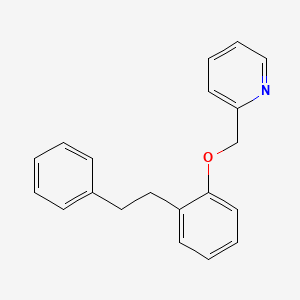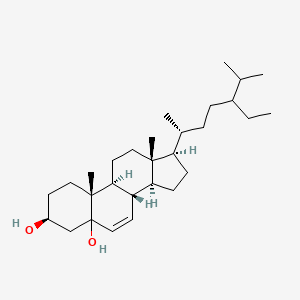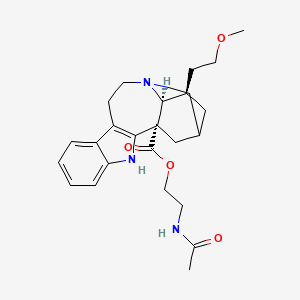
2-((2-Phenethylphenoxy)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(2-フェニルエチル)フェノキシ]メチル}ピリジンは、フェノキシ化合物の一種である有機化合物です。それは、フェニルエチル基でさらに置換されたフェノキシ基で置換されたピリジン環を特徴としています。
準備方法
合成経路と反応条件
2-{[2-(2-フェニルエチル)フェノキシ]メチル}ピリジンの合成は、通常、次の手順を含みます。
フェノキシ中間体の形成: フェノキシ中間体は、2-フェニルエタノールを2-ブロモフェノールと、炭酸カリウムなどの塩基の存在下で反応させることによって合成できます。反応は、通常、ジメチルホルムアミドなどの溶媒中で昇温で行われます。
ピリジンとのカップリング: 次に、フェノキシ中間体を、パラジウム触媒を用いた鈴木・宮浦クロスカップリング反応によって2-ブロモメチルピリジンとカップリングします。この反応は、パラジウム触媒、炭酸カリウムなどの塩基、テトラヒドロフランなどの溶媒の存在下で行われます。
工業的製造方法
2-{[2-(2-フェニルエチル)フェノキシ]メチル}ピリジンの工業的製造方法は、同様の合成経路を使用している可能性がありますが、大規模生産に最適化されています。これには、連続フロー反応器、自動化システム、および効率的な精製技術の使用が含まれており、最終製品の高収率と高純度が保証されます。
化学反応の分析
反応の種類
2-{[2-(2-フェニルエチル)フェノキシ]メチル}ピリジンは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化し、対応する酸化生成物を生成できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して行うことができ、分子内の特定の官能基を還元します。
一般的な試薬と条件
酸化: 水溶液中の過マンガン酸カリウム、酢酸中の三酸化クロム。
還元: テトラヒドロフラン中の水素化リチウムアルミニウム、エタノール中の水素化ホウ素ナトリウム。
置換: 水中の水酸化ナトリウム、有機溶媒中のハロアルカン。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
2-{[2-(2-フェニルエチル)フェノキシ]メチル}ピリジンは、いくつかの科学研究への応用があります。
科学的研究の応用
2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound in biological studies to understand its effects on cellular processes and molecular pathways.
作用機序
2-{[2-(2-フェニルエチル)フェノキシ]メチル}ピリジンの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、タンパク質または酵素に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 たとえば、細胞増殖に関与する特定の酵素の機能を阻害する可能性があり、それによって抗増殖活性を示します .
類似の化合物との比較
類似の化合物
2-フェニル置換ベンゾイミダゾール誘導体: これらの化合物は、2-{[2-(2-フェニルエチル)フェノキシ]メチル}ピリジンと構造的に類似しており、同様の生物学的活性を示します.
フェノキシアセトアミド誘導体: これらの化合物もフェノキシ基を含んでおり、薬理学的特性について研究されています.
独自性
2-{[2-(2-フェニルエチル)フェノキシ]メチル}ピリジンは、その特定の置換パターンにより、独特の化学的および生物学的特性を付与するため、独自です。
類似化合物との比較
Similar Compounds
2-Phenyl substituted Benzimidazole derivatives: These compounds share structural similarities with 2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine and exhibit similar biological activities.
Phenoxy acetamide derivatives: These compounds also contain a phenoxy group and are studied for their pharmacological properties.
Uniqueness
2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C20H19NO |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
2-[[2-(2-phenylethyl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C20H19NO/c1-2-8-17(9-3-1)13-14-18-10-4-5-12-20(18)22-16-19-11-6-7-15-21-19/h1-12,15H,13-14,16H2 |
InChIキー |
XVQTWFFAIBVICX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2OCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Bis[2-(piperidino)acetamido]anthraquinone](/img/structure/B10841405.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
![2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
![2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine](/img/structure/B10841427.png)
![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)
![2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one](/img/structure/B10841443.png)

![2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide](/img/structure/B10841446.png)

![2-[1,4]Diazepan-1-yl-6-nitro-quinoline](/img/structure/B10841451.png)


